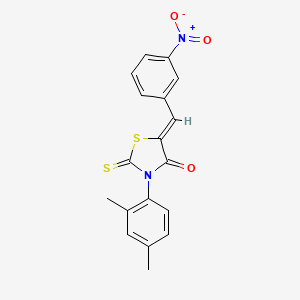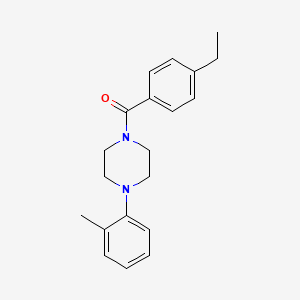
N-(3-chlorophenyl)-N'-cyclopropylethanediamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-cyclopropylethanediamide, commonly known as CGS-19755, is a chemical compound that belongs to the class of NMDA receptor antagonists. It was first synthesized by scientists in the 1980s, and since then, it has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
CGS-19755 acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning, memory, and synaptic plasticity. By blocking the activity of the NMDA receptor, CGS-19755 can prevent excessive glutamate release, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
CGS-19755 has been shown to have various biochemical and physiological effects. It can reduce the production of reactive oxygen species and prevent oxidative stress-induced neuronal damage. Additionally, it can prevent the activation of various signaling pathways that are involved in neuronal death. CGS-19755 can also improve synaptic plasticity and enhance memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CGS-19755 in lab experiments is its specificity for the NMDA receptor. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using CGS-19755 is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, it can be toxic at high concentrations, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of CGS-19755. One potential area of research is its use in the treatment of traumatic brain injury. It has been shown to have neuroprotective effects, which could be beneficial in preventing neuronal damage caused by traumatic brain injury. Additionally, it could be studied for its potential use in the treatment of depression, as it has been shown to have antidepressant effects in animal models. Finally, its use in combination with other drugs could be explored, as it may have synergistic effects with other neuroprotective compounds.
Conclusion:
In conclusion, CGS-19755 is a promising compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action is well understood, and it has been shown to have neuroprotective effects and improve cognitive function. While it has some limitations, its specificity for the NMDA receptor makes it a valuable tool for studying the role of the NMDA receptor in various physiological processes. Future research on CGS-19755 could lead to the development of new treatments for neurological disorders and improve our understanding of the brain.
Wissenschaftliche Forschungsanwendungen
CGS-19755 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by various factors such as oxidative stress and excitotoxicity. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9(6-7)14-11(16)10(15)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOSGFGRPUIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4725849.png)
![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)

![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4725895.png)
![2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4725916.png)
![butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4725929.png)
![N-cyclopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4725931.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4725940.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4725952.png)
![2-[(5-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4725959.png)